molecular formula C10H7NO2 B181197 2-Cyanocinnamic acid CAS No. 61147-65-7

2-Cyanocinnamic acid

Cat. No.: B181197
CAS No.: 61147-65-7
M. Wt: 173.17 g/mol
InChI Key: HQVOPXGNHGTKOD-AATRIKPKSA-N
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Description

2-Cyanocinnamic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cyano group (-CN) attached to the second position of the phenyl ring of cinnamic acid

Scientific Research Applications

2-Cyanocinnamic acid has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-Cyanocinnamic acid . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-Cyanocinnamic acid plays a role in biochemical reactions, particularly as an inhibitor of mitochondrial pyruvate transport This inhibition can affect various enzymes, proteins, and other biomolecules, altering their interactions and functions

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. For instance, it has been found to sensitize L929 cells to hyperthermia, enhancing cell death at temperatures as low as 41°C . It also influences cell function by reducing the oxidation of glucose and exogenous pyruvate while increasing lactate production from glucose .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role as an inhibitor of mitochondrial pyruvate transport This inhibition can lead to changes in gene expression, enzyme activity, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown to enhance the cytotoxicity of hyperthermia in L929 cells over a period of 3 hours . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited and warrants further study.

Metabolic Pathways

This compound is involved in metabolic pathways, particularly those related to pyruvate metabolism due to its role as an inhibitor of mitochondrial pyruvate transport . It may interact with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its role as an inhibitor of mitochondrial pyruvate transport, it may interact with transporters or binding proteins and influence its localization or accumulation within cells .

Subcellular Localization

Given its role as an inhibitor of mitochondrial pyruvate transport, it is likely to be found in the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanocinnamic acid can be synthesized through several methods, with the most common being the Knoevenagel condensation reaction. This reaction involves the condensation of cyanoacetic acid with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and reduce production costs. For example, the use of ammonium acetate as a catalyst in the presence of a carboxylic acid such as acetic acid can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include substituted cinnamic acids, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Cyanocinnamic acid can be compared with other cinnamic acid derivatives, such as:

  • 3-Cyanocinnamic acid
  • 4-Cyanocinnamic acid
  • Cinnamic acid

Uniqueness: The unique positioning of the cyano group in this compound imparts distinct chemical and biological properties compared to its isomers (3-cyanocinnamic acid and 4-cyanocinnamic acid). For example, the reactivity and interaction with biological targets can vary significantly based on the position of the cyano group .

Properties

IUPAC Name

(E)-3-(2-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVOPXGNHGTKOD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61147-65-7
Record name NSC100172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-cyanocinnamic acid impact cell survival, particularly in the context of hyperthermia?

A1: this compound acts as an inhibitor of mitochondrial pyruvate transport [, ]. This inhibition disrupts cellular energy production, particularly under hyperthermic conditions (elevated temperatures). Research suggests that pyruvate plays a protective role against hyperthermic damage []. By inhibiting pyruvate transport, this compound sensitizes cells to hyperthermia, leading to increased cell death at even slightly elevated temperatures, such as 41°C [].

Q2: Can the cytotoxic effects of this compound be enhanced?

A2: Yes, studies have shown that certain oxidizing dyes, like 2,3,5-triphenyltetrazolium chloride and methylene blue, significantly enhance the hyperthermic cytotoxicity of this compound when administered concurrently []. This synergistic effect leads to greater cell death compared to either compound alone at elevated temperatures. Interestingly, these dyes alone or in combination with this compound at normal physiological temperatures do not exhibit significant toxicity []. This suggests a mechanism potentially linked to the depletion of NAD(P)H, a crucial coenzyme in cellular redox reactions, under hyperthermic conditions [].

Q3: Besides its role in cytotoxicity, are there other cellular processes that this compound influences?

A3: Research indicates that this compound can inhibit heat shock protein (HSP) synthesis under certain conditions []. HSPs are crucial for cellular protection and repair mechanisms, particularly in response to stress like heat shock. This inhibition further points to the potential role of pyruvate in regulating cellular stress responses and highlights the multifaceted effects of this compound on cellular processes [].

Q4: Beyond cytotoxicity, are there other applications of this compound derivatives?

A4: Yes, chiral derivatives of this compound have shown promise in asymmetric Diels-Alder reactions []. These reactions are powerful tools in organic synthesis, allowing for the creation of complex molecules with high enantioselectivity. Specifically, (E)-2-cyanocinnamates derived from (S)-ethyl lactate and (R)-pantolactone, when reacted with cyclopentadiene in the presence of a titanium tetrachloride catalyst, yield enantiomerically pure cycloadducts []. This highlights the potential of this compound derivatives as versatile building blocks in asymmetric synthesis.

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